molecular formula C14H12FNO3 B1427501 Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate CAS No. 1375068-85-1

Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate

Cat. No.: B1427501
CAS No.: 1375068-85-1
M. Wt: 261.25 g/mol
InChI Key: DDIZAEXOSLMIMN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate is a useful research compound. Its molecular formula is C14H12FNO3 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C13_{13}H12_{12}FNO2_{2}, with a molecular weight of approximately 247.24 g/mol. The compound features a benzoate moiety with a fluorine atom at the second position and a methoxypyridine group at the fifth position. These substituents significantly influence its chemical reactivity and biological interactions.

Key Features

FeatureDescription
Fluorine Atom Enhances lipophilicity and potential receptor binding
Methoxy Group May improve bioavailability and pharmacological activity
Pyridine Moiety Associated with various biological activities

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and methoxy group likely enhances its binding affinity, facilitating its pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridine and benzoate moieties have shown effectiveness against various pathogens.
  • Anti-inflammatory Properties : The structural components may modulate inflammatory pathways, potentially reducing inflammation.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds, highlighting that the presence of fluorine can enhance activity against certain bacterial strains. This compound may exhibit similar effects due to its structural characteristics .
  • Anti-inflammatory Effects : Research on related methoxy-substituted benzoates indicates that they can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could modulate inflammatory responses, although specific studies are needed to confirm this .
  • Cytotoxicity in Cancer Cells : Preliminary studies involving related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs were effective against breast cancer cell lines, indicating potential for further exploration in anticancer applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoateC13_{13}H12_{12}FNO2_{2}Different pyridine substitution
Methyl 3-fluoro-5-(5-methoxypyridin-3-YL)benzoateC13_{13}H12_{12}FNO2_{2}Fluorine at the third position
Methyl 4-(5-methoxypyridin-3-YL)benzoateC13_{13}H12_{12}N2_{2}O2_{2}Lacks fluorine; potential for similar activity

Properties

IUPAC Name

methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-13(15)12(6-9)14(17)19-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIZAEXOSLMIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742978
Record name Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-85-1
Record name Benzoic acid, 2-fluoro-5-(5-methoxy-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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